molecular formula C13H11N3O B1335138 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile CAS No. 255710-82-8

3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B1335138
CAS No.: 255710-82-8
M. Wt: 225.25 g/mol
InChI Key: AFTHLJYQIOKCFD-UHFFFAOYSA-N
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Description

3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile is an organic compound with the molecular formula C13H11N3O. It is characterized by a pyrazole ring substituted with a formyl group at the 4-position and a phenyl group at the 3-position, along with a propanenitrile group at the 1-position.

Mechanism of Action

Target of Action

The primary targets of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile are currently unknown .

Mode of Action

Similar compounds have been shown to disrupt bacterial cell membranes , suggesting that this compound may have similar effects.

Biochemical Pathways

Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways affected by this compound

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and potential as a therapeutic agent.

Result of Action

aureus and bacteriostatic effects against A. baumannii , suggesting potential antimicrobial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formyl group allows for further functionalization, while the phenyl group contributes to its stability and potential interactions with biological targets .

Biological Activity

3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile is a pyrazole derivative with significant potential in medicinal chemistry, particularly for its antimicrobial properties. This compound is characterized by a unique substitution pattern that enhances its biological activity, making it a subject of interest in the development of new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N3O, with a molecular weight of 225.25 g/mol. The compound features a pyrazole ring substituted with a formyl group at the 4-position and a phenyl group at the 3-position, along with a propanenitrile group at the 1-position. This specific arrangement contributes to its biological activity and interaction with various biological targets .

The exact mechanism of action for this compound is not fully elucidated; however, similar compounds have demonstrated the ability to disrupt bacterial cell membranes. This disruption is critical in combating infections caused by resistant strains of bacteria, such as Staphylococcus aureus and Acinetobacter baumannii.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against drug-resistant bacteria. The compound has shown potent growth inhibition with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against Acinetobacter baumannii and 0.39 μg/mL against Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.39 μg/mL
Acinetobacter baumannii0.78 μg/mL

These findings indicate that this compound not only inhibits bacterial growth but also exhibits bactericidal properties against certain strains while being bacteriostatic against others .

Cytotoxicity Studies

In addition to its antimicrobial activity, studies have demonstrated that this compound is nontoxic to human cell lines at concentrations significantly higher than its MIC values. For example, cytotoxic concentration (CC50) values exceed 32 μg/mL, indicating a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of pyrazole derivatives, including this compound. One notable study involved synthesizing various derivatives and testing their efficacy against resistant bacterial strains. The results indicated that modifications in the phenyl ring could enhance antibacterial activity, suggesting avenues for further research into structure–activity relationships (SAR) within this class of compounds .

Example Case Study

In a study published in PMC, researchers synthesized several pyrazole-derived hydrazones, including derivatives of this compound, which exhibited significant growth inhibition against MRSA and A. baumannii. The study utilized time-kill assays to confirm the bactericidal nature of these compounds, providing insights into their potential as therapeutic agents against antibiotic-resistant infections .

Properties

IUPAC Name

3-(4-formyl-3-phenylpyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-7-4-8-16-9-12(10-17)13(15-16)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTHLJYQIOKCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390059
Record name 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255710-82-8
Record name 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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